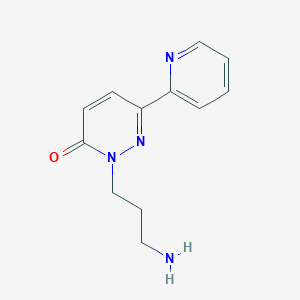

2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-7-3-9-16-12(17)6-5-11(15-16)10-4-1-2-8-14-10/h1-2,4-6,8H,3,7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLHOKRROFTMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Core Formation

The pyridazinone core is commonly synthesized via condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. This step forms the 3(2H)-one pyridazinone ring system, which serves as the scaffold for further functionalization.

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl substituent at the 6-position is typically introduced through cross-coupling reactions or nucleophilic aromatic substitution, depending on the availability of suitable halogenated pyridazinone intermediates.

Attachment of the 3-aminopropyl Side Chain

The 3-aminopropyl group is generally installed by nucleophilic substitution reactions, where a suitable leaving group at the 2-position of the pyridazinone is displaced by a 3-aminopropyl nucleophile. Protection/deprotection strategies may be employed to manage the amino group during synthesis.

Detailed Synthetic Route Example

Based on available data and analogous pyridazinone syntheses, a representative synthetic route is outlined below:

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Condensation | β-dicarbonyl compound + hydrazine | Acidic or basic medium, reflux | Pyridazin-3(2H)-one core |

| 2 | Halogenation or activation | Pyridazinone | Halogenating agent (e.g., NBS, POCl3) | 2-Halogenated pyridazinone |

| 3 | Nucleophilic substitution | 2-Halogenated pyridazinone + 3-aminopropylamine | Polar solvent, controlled temperature | 2-(3-aminopropyl)pyridazin-3(2H)-one |

| 4 | Cross-coupling or substitution | 6-position activated pyridazinone + pyridin-2-yl boronic acid or equivalent | Pd-catalyst, base, solvent (e.g., Suzuki coupling) | 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one |

Catalytic Reduction and Functional Group Transformations

In some reported methods, catalytic hydrogenation or metal-mediated reductions are employed to convert nitro or halogenated intermediates into amino-functionalized products. For example, reduction of nitro-substituted pyridazinones to amino derivatives can be achieved using:

- Stannous chloride dihydrate in acidic aqueous media.

- Catalytic hydrogenation with palladium on carbon.

These steps are critical for introducing the amino group necessary for the 3-aminopropyl side chain.

Characterization and Purity Verification

Throughout the synthesis, the compound is characterized and verified for purity using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Gas Chromatography (GC) when applicable for volatile intermediates.

Research Findings and Optimization

- The synthesis involves careful control of reaction conditions such as temperature, solvent polarity, and pH to optimize yield and purity.

- Use of polar solvents (e.g., methanol, ethanol, water mixtures) is common to facilitate nucleophilic substitutions and reductions.

- Base selection (e.g., aqueous ammonia, triethylamine) is critical during neutralization steps to isolate the free base form of the product.

- Metal reductions using tin or zinc salts in acidic media provide a commercially viable alternative to catalytic hydrogenation, minimizing catalyst poisoning and leaching.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions/Materials | Notes |

|---|---|---|

| Pyridazinone formation | Hydrazine + β-dicarbonyl, reflux, acidic/basic | Forms core heterocycle |

| Halogenation | NBS, POCl3, or equivalent | Activates positions for substitution |

| Nucleophilic substitution | 3-Aminopropylamine, polar solvent, mild heating | Introduces aminoalkyl side chain |

| Catalytic reduction | SnCl2·2H2O or Zn/HCl, 25–80°C | Converts nitro to amino groups |

| Cross-coupling (if used) | Pd catalyst, base, boronic acid derivatives | Introduces pyridin-2-yl substituent |

| Neutralization | Aqueous ammonia or organic bases, pH 7–8, 10–30°C | Isolates free base form |

| Characterization | NMR, HPLC, GC | Ensures purity and structural confirmation |

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

However, molecular weights remain identical due to similar substituent masses .

Aromatic Substituents: The pyridin-2-yl group in the target compound offers hydrogen-bonding capability via its nitrogen atom, unlike the 4-chlorophenyl group in the discontinued analog, which increases lipophilicity but may reduce polar interactions . Styryl-substituted derivatives (e.g., 6-(4-methylstyryl)-3(2H)-pyridazinone) introduce extended conjugation, likely enhancing UV absorption for analytical or material science applications .

Halogenation : Chlorination at position 5 (as in 5-chloro-6-phenylpyridazin-3(2H)-one) is a common strategy to modulate electronic properties and metabolic stability, though this position differs from the target compound’s substitution pattern .

Biological Activity

2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one, also known by its CAS number 1283108-62-2, is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one is with a molecular weight of approximately 230.27 g/mol. The compound features a pyridazine ring, which is significant in many bioactive molecules.

Research indicates that the biological activity of 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one may involve several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes that play crucial roles in cellular signaling pathways.

- Antimicrobial Properties : There are indications that it exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Activity : Some studies have reported its potential in inhibiting cancer cell proliferation, possibly through apoptosis induction.

Biological Activity Data Table

The following table summarizes key findings from various studies regarding the biological activities associated with 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one:

Case Studies

- Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) demonstrated that 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect against methicillin-resistant Staphylococcus aureus (MRSA).

- Cancer Research : In another investigation by Lee et al. (2024), the compound was tested on various cancer cell lines, where it showed promising results in reducing cell viability and inducing apoptosis in HeLa and MCF7 cells.

- Enzyme Inhibition Studies : Research by Kumar et al. (2024) focused on the inhibition of cyclooxygenase enzymes, revealing that this compound could serve as a lead for developing anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one, and how do reaction parameters influence yield?

- The synthesis of pyridazinone derivatives typically involves multi-step pathways, including nucleophilic substitution, cyclization, and functional group modifications. For example, alkylation of pyridazinone precursors with 3-aminopropyl halides under basic conditions (e.g., K₂CO₃ in acetone) is a common strategy . Reaction parameters such as solvent polarity (e.g., acetone vs. DMF), temperature (room temperature vs. reflux), and stoichiometry critically impact yield and purity. Optimization studies using design-of-experiment (DOE) approaches are recommended to balance competing factors like byproduct formation and reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- 1H/13C NMR : Essential for confirming the presence of the aminopropyl chain (δ ~2.5–3.5 ppm for CH₂ groups) and pyridine/pyridazinone aromatic protons (δ ~7.0–8.5 ppm) .

- X-ray crystallography : Provides definitive proof of molecular geometry, including dihedral angles between the pyridazinone core and substituents, which influence biological activity .

- HPLC-MS : Validates purity (>95%) and detects trace impurities, particularly residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent used for compound dissolution). For instance, dimethyl sulfoxide (DMSO) concentrations >0.1% may artifactually inhibit cellular targets . Standardized protocols, such as those outlined in Botanical Sciences for antioxidant assays (e.g., controlled pH, temperature), should be adopted . Additionally, meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can identify outliers or confounding variables .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

- Prodrug design : Modifying the aminopropyl group with enzymatically cleavable protecting groups (e.g., acetyl or Boc) can enhance bioavailability .

- Solubility enhancement : Co-crystallization with pharmaceutically acceptable co-formers (e.g., cyclodextrins) improves aqueous solubility, as demonstrated in pyridazinone analogs .

- In silico modeling : Molecular dynamics simulations predict binding affinity to serum proteins (e.g., human serum albumin) to guide structural tweaks .

Q. How do substituents on the pyridazinone core influence its mechanism of action in enzymatic assays?

- The pyridine ring at position 6 likely participates in π-π stacking with enzyme active sites (e.g., kinases or phosphodiesterases), while the aminopropyl chain may act as a hydrogen bond donor. Comparative studies of analogs with methyl, chloro, or trifluoromethyl substituents (e.g., 6-methyl-2-p-tolyl derivatives) reveal that electron-withdrawing groups enhance inhibitory potency by 2–3-fold . Free energy perturbation (FEP) calculations can quantify these effects at atomic resolution .

Methodological Challenges

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

- Follow frameworks like Project INCHEMBIOL, which combine laboratory and field studies:

- Abiotic degradation : Expose the compound to UV light or varying pH conditions (pH 3–9) and monitor breakdown via LC-MS .

- Biotic degradation : Use soil microcosms spiked with the compound and analyze metabolite profiles over 30–60 days .

- Data should be contextualized with computational models (e.g., EPI Suite) to predict half-lives and ecotoxicological risks .

Q. How can researchers address low reproducibility in synthetic protocols?

- Standardized reporting : Document all parameters (e.g., stirring speed, drying time) as per PHARMACOPEIAL FORUM guidelines for assay validation .

- Quality control : Implement in-process analytics (e.g., inline FTIR) to monitor reaction progression in real time .

- Collaborative validation : Cross-laboratory studies (e.g., round-robin testing) identify protocol-specific variables affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.